

Technical Guide: Physical Properties of (4-Propionylphenyl)boronic Acid

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Compound of Interest

Compound Name: (4-Propionylphenyl)boronic acid

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of **(4-Propionylphenyl)boronic acid**. The information is intended to support research and development activities by offering reliable data and standardized experimental protocols.

Compound Identification and Properties

(4-Propionylphenyl)boronic acid, also known as (4-propionyl)benzeneboronic acid, is an arylboronic acid derivative. Such compounds are crucial intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, making them valuable building blocks in medicinal chemistry and materials science.

Data Presentation: Summary of Physical Properties

The quantitative physical and chemical data for **(4-Propionylphenyl)boronic acid** are summarized in the table below for clear reference.

Property	Value	Reference
IUPAC Name	(4-Propionylphenyl)boronic acid	
Synonyms	4-(Propionyl)benzeneboronic acid	[1] [2]
CAS Number	186498-36-2	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₁ BO ₃	[1] [4] [5]
Molecular Weight	177.99 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	
Melting Point	>212 °C	
Boiling Point	Data not available	
pKa	Data not available ¹	
Solubility	Soluble in polar organic solvents like ethanol and methanol; poorly soluble in nonpolar solvents. [6] Generally, phenylboronic acids have low solubility in water. [7] [8]	

¹The pKa of a specific substituted phenylboronic acid is often not readily published.

Phenylboronic acid itself has a pKa of approximately 8.8.[\[9\]](#) The acidity of arylboronic acids is influenced by substituents on the aromatic ring; electron-withdrawing groups typically decrease the pKa, making the compound more acidic.[\[10\]](#)[\[11\]](#)

Experimental Protocols

Detailed methodologies for determining key physical properties are provided below. These protocols are standardized and widely applicable for the characterization of boronic acids and other solid organic compounds.

2.1 Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impure samples melt over a wider and lower temperature range.[\[3\]](#)

- Principle: A small, powdered sample in a capillary tube is heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range.[\[2\]](#) [\[3\]](#)
- Apparatus:
 - Melting point apparatus (e.g., DigiMelt, Mel-Temp)
 - Glass capillary tubes (sealed at one end)
 - Mortar and pestle (if sample needs pulverizing)
- Procedure:
 - Sample Preparation: Ensure the sample is completely dry and finely powdered.[\[2\]](#)
 - Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[\[4\]](#)
 - Initial Measurement (Optional): If the melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to find an approximate range.[\[1\]](#)
 - Precise Measurement:
 - Place the loaded capillary into the heating block of the apparatus.
 - Heat rapidly to about 20°C below the approximate melting point found in the initial measurement.[\[4\]](#)
 - Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[\[3\]](#)[\[4\]](#)

- Record the temperature at which the first droplet of liquid appears (T_1).
- Record the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is $T_1 - T_2$.
- Mixed Melting Point (for Identity Confirmation): To confirm if an unknown sample is identical to a known compound, thoroughly mix a 50:50 ratio of the two substances.[\[1\]](#) Determine the melting point of the mixture. If there is no depression or broadening of the melting range compared to the known compound, the two are identical.[\[1\]](#)

2.2 pKa Determination of Boronic Acids (Spectrophotometric Titration)

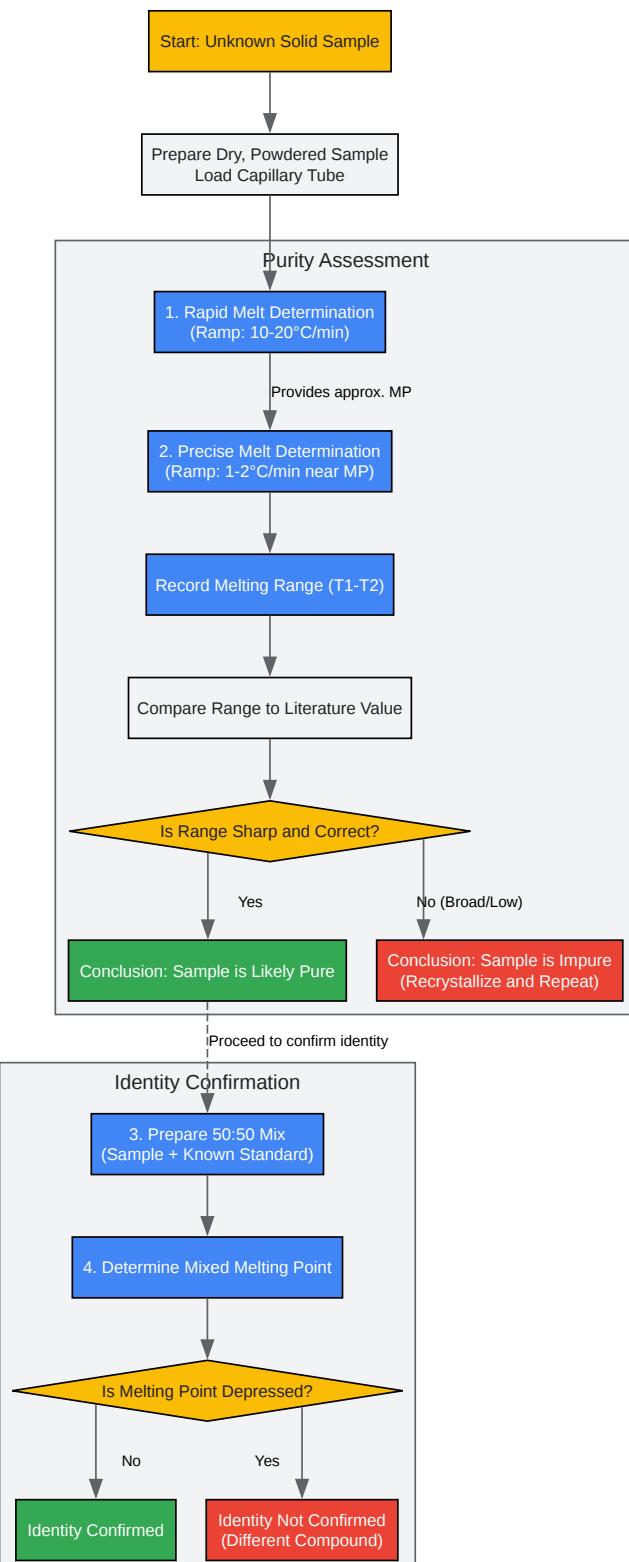
The pKa of a boronic acid reflects its Lewis acidity, which is crucial for its reactivity, particularly in forming boronate esters with diols.[\[10\]](#)

- Principle: This method relies on the difference in the UV-Vis absorbance spectra between the neutral boronic acid (trigonal form) and its conjugate base, the boronate anion (tetrahedral form). By measuring the absorbance at a fixed wavelength across a range of pH values, the equilibrium between the two species can be monitored and the pKa determined.[\[10\]](#)[\[12\]](#)
- Apparatus:
 - UV-Vis spectrophotometer
 - pH meter
 - A set of buffers covering a wide pH range (e.g., 3-13)
 - Volumetric flasks and pipettes
- Procedure:
 - Buffer Preparation: Prepare a series of buffers with known pH values. The ionic strength of all buffers should be kept constant (e.g., 0.1 M) using an inert salt like KCl.[\[12\]](#)
 - Stock Solution: Prepare a stock solution of the boronic acid in an appropriate solvent (e.g., acetonitrile or a water/acetonitrile mixture to ensure solubility).[\[12\]](#)

- Sample Preparation: For each pH point, add a precise volume of the boronic acid stock solution to a cuvette containing a specific buffer, ensuring the final concentration is constant across all samples.
- Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each buffered solution.
- Data Analysis:
 - Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.
 - Plot the absorbance at this wavelength against the pH of the buffer solutions.
 - The resulting titration curve will be sigmoidal. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.[12][13] This can be determined by fitting the data to a suitable equation, such as the Henderson-Hasselbalch equation.[13]

Workflow Visualization

The following diagram illustrates the logical workflow for characterizing a solid organic compound, such as **(4-Propionylphenyl)boronic acid**, using melting point analysis to determine purity and confirm identity.



Characterization Workflow using Melting Point Analysis

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Workflow for Melting Point and Mixed Melting Point Analysis.

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- To cite this document: BenchChem. [Technical Guide: Physical Properties of (4-Propionylphenyl)boronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b069098#4-propionylphenyl-boronic-acid-physical-properties>]

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